TY-51469

Vue d'ensemble

Description

TY-51469 est un inhibiteur puissant et sélectif de la chymase, une enzyme impliquée dans divers processus inflammatoires. Il a montré une efficacité significative dans l'inhibition de l'activité de la chymase dans les modèles simiens et humains, avec des valeurs de CI50 de 0,4 nM et 7,0 nM, respectivement . Ce composé a été étudié pour ses applications thérapeutiques potentielles dans des affections telles que la fibrose pulmonaire et la maladie inflammatoire de l'intestin .

Méthodes De Préparation

La synthèse du TY-51469 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. La voie de synthèse détaillée et les méthodes de production industrielle sont exclusives et non divulguées publiquement. il est connu que le composé est disponible à une pureté élevée (≥ 98 %) et peut être stocké sous forme solide à -20 °C pendant trois ans maximum .

Analyse Des Réactions Chimiques

TY-51469 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution impliquant this compound peuvent conduire à la formation de nouveaux dérivés ayant des propriétés différentes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a été étudié de manière approfondie pour ses applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la chymase et ses effets sur diverses voies biochimiques.

Biologie : Investigated pour son rôle dans la modulation des réponses inflammatoires et la réduction de l'accumulation de neutrophiles dans les poumons

Médecine : Explored pour ses applications thérapeutiques potentielles dans le traitement de la fibrose pulmonaire, de la maladie inflammatoire de l'intestin et de la stéatohépatite non alcoolique

Industrie : Utilisé dans le développement de nouveaux médicaments anti-inflammatoires et comme composé de référence dans la recherche pharmaceutique

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la chymase, une enzyme qui joue un rôle crucial dans l'activation de divers médiateurs inflammatoires. En bloquant l'activité de la chymase, this compound réduit l'accumulation de neutrophiles et d'autres cellules inflammatoires dans les tissus affectés. Cette inhibition entraîne une diminution de l'inflammation et de la fibrose dans des affections telles que la fibrose pulmonaire et la maladie inflammatoire de l'intestin .

Applications De Recherche Scientifique

TY-51469 has been extensively studied for its scientific research applications, including:

Chemistry: Used as a tool compound to study chymase inhibition and its effects on various biochemical pathways.

Biology: Investigated for its role in modulating inflammatory responses and reducing neutrophil accumulation in the lungs

Medicine: Explored for its potential therapeutic applications in treating pulmonary fibrosis, inflammatory bowel disease, and non-alcoholic steatohepatitis

Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research

Mécanisme D'action

TY-51469 exerts its effects by selectively inhibiting chymase, an enzyme that plays a crucial role in the activation of various inflammatory mediators. By blocking chymase activity, this compound reduces the accumulation of neutrophils and other inflammatory cells in affected tissues. This inhibition leads to decreased inflammation and fibrosis in conditions such as pulmonary fibrosis and inflammatory bowel disease .

Comparaison Avec Des Composés Similaires

TY-51469 est unique en sa haute sélectivité et sa puissance en tant qu'inhibiteur de la chymase. Des composés similaires comprennent :

LM22B-10 : Un autre inhibiteur de la chymase avec des propriétés structurelles différentes.

Insuline Détemir : Bien que ce ne soit pas un inhibiteur direct de la chymase, il a été étudié pour ses effets anti-inflammatoires.

Salbutamol : Un bronchodilatateur avec certaines propriétés anti-inflammatoires, utilisé à des fins de comparaison dans les études respiratoires

This compound se distingue par son ciblage spécifique de la chymase et son efficacité démontrée dans la réduction de l'inflammation et de la fibrose dans les modèles précliniques .

Activité Biologique

TY-51469 is a selective chymase inhibitor that has garnered attention for its potential therapeutic applications in various inflammatory diseases. This article delves into the biological activity of this compound, highlighting its mechanism of action, research findings, and relevant case studies.

Chymase is an enzyme that plays a crucial role in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor involved in various inflammatory pathways. This compound exhibits a high level of specificity for chymase, with an inhibitory concentration (IC50) of approximately 0.7 nM , making it one of the most effective compounds in its class. Unlike many other enzyme inhibitors, this compound does not significantly inhibit angiotensin-converting enzyme (ACE), which minimizes potential side effects associated with broader enzyme inhibition.

The compound binds to the active site of chymase, preventing substrate access and subsequent enzymatic activity. This inhibition leads to reduced levels of pro-inflammatory mediators, which can be beneficial in conditions such as hypertension and pulmonary fibrosis.

Inflammatory Bowel Disease (IBD)

A pivotal study investigated the effects of this compound on inflammatory bowel disease using a rat model induced by dextran sulfate sodium (DSS). The study involved 75 Sprague-Dawley rats divided into three groups: control, model, and this compound treatment. The treatment group received daily intraperitoneal injections of 10 mg/kg of this compound for 28 days.

Results:

- The experiment group exhibited significantly reduced intestinal inflammation compared to the model group at multiple time points (days 7, 14, 21, and 28) (P < 0.05).

- Flow cytometry revealed a higher proportion of CD4(+)CD25(+) Tregs in the treatment group compared to the model group.

- Cytokine analysis showed increased expression levels of IL-10 , TGF-β1 , and decreased levels of IL-17A in the treatment group compared to the model group .

Deep Vein Thrombosis (DVT)

Another study assessed the efficacy of this compound in preventing deep vein thrombosis (DVT) in a mouse model. Mice were subjected to inferior vena cava ligation to induce DVT and treated with a single dose of 10 mg/kg this compound.

Results:

- Treatment with this compound resulted in over 95% reduction in thrombus weight and length compared to control mice.

- The compound significantly reduced thrombus formation in a dose-dependent manner, indicating its potential utility in managing thrombotic conditions .

Data Summary

Propriétés

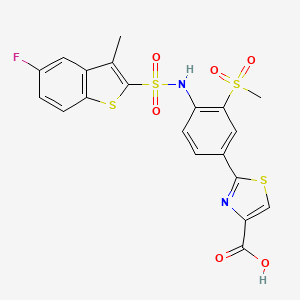

IUPAC Name |

2-[4-[(5-fluoro-3-methyl-1-benzothiophen-2-yl)sulfonylamino]-3-methylsulfonylphenyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O6S4/c1-10-13-8-12(21)4-6-16(13)31-20(10)33(28,29)23-14-5-3-11(7-17(14)32(2,26)27)18-22-15(9-30-18)19(24)25/h3-9,23H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRCULCCRGSSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)NC3=C(C=C(C=C3)C4=NC(=CS4)C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.